1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
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Overview
Description
1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 3,4-dimethoxyphenylsulfonyl group and two methyl groups at positions 5 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the sulfonyl group: The 3,4-dimethoxyphenylsulfonyl group can be introduced via sulfonylation using a sulfonyl chloride derivative in the presence of a base such as pyridine.
Methylation: The final step involves the methylation of the benzimidazole core at positions 5 and 6 using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the sulfonyl group.
Scientific Research Applications
1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-((3,4-dimethoxyphenyl)sulfonyl)-1H-benzo[d]imidazole: Lacks the methyl groups at positions 5 and 6.
1-((3,4-dimethoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole: Has a methyl group at position 2 instead of positions 5 and 6.
Uniqueness
1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the specific substitution pattern on the benzimidazole core, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethoxyphenylsulfonyl group and the methyl groups at positions 5 and 6 can enhance its stability and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-7-14-15(8-12(11)2)19(10-18-14)24(20,21)13-5-6-16(22-3)17(9-13)23-4/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQYXJPGIYJQCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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